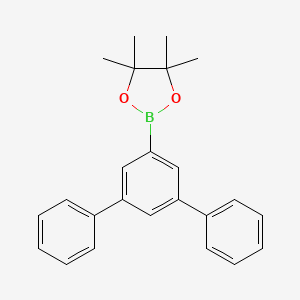

2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3,5-Diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a central 1,3,2-dioxaborolane (pinacol boronate) core with four methyl groups and a 3,5-diphenylphenyl substituent. This compound belongs to the arylboronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science. The 3,5-diphenylphenyl group introduces significant steric bulk and π-conjugation, which can modulate reactivity, stability, and binding interactions in biological or catalytic applications.

Properties

IUPAC Name |

2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-16-20(18-11-7-5-8-12-18)15-21(17-22)19-13-9-6-10-14-19/h5-17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYZTRVAYXJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The palladium-catalyzed Miyaura borylation is a cornerstone for synthesizing arylboronic esters. For 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method involves reacting 3,5-diphenylphenyl halides (X = Br, I) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. The [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) complex is widely employed due to its stability and high activity in polar aprotic solvents like dioxane or toluene.

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂Pin₂, and reductive elimination to yield the target boronic ester. Key parameters include:

-

Molar ratios : A 1:1.2 ratio of aryl halide to B₂Pin₂ ensures complete conversion while minimizing side reactions.

-

Temperature : Reflux conditions (80–110°C) are optimal for balancing reaction rate and catalyst stability.

-

Base selection : Weak bases like potassium acetate (KOAc) or sodium bicarbonate (NaHCO₃) neutralize HX byproducts without deactivating the catalyst.

Case Study: Optimized Protocol from Patent Literature

A 2024 patent detailed a scalable synthesis using 3,5-diphenylphenyl iodide (20.0 g, 0.05 mol), B₂Pin₂ (15.3 g, 0.06 mol), Pd(dppf)Cl₂ (0.82 g, 0.001 mol), and KOAc (9.8 g, 0.10 mol) in isopropanol (200 mL) under nitrogen. After 16 hours at reflux, the mixture was filtered, concentrated, and purified via recrystallization (chloroform/methanol) to yield 18.4 g (89%) of the product. Nuclear magnetic resonance (NMR) analysis confirmed the structure: -NMR (CDCl₃) δ 7.69 (d, 4H), 7.44 (t, 4H), 7.35 (t, 2H).

Lithiation-Borylation Sequential Methodology

Directed Ortho-Metalation Strategy

Boronic Acid Esterification with Pinacol

Two-Step Synthesis from Boronic Acid Precursors

This approach first synthesizes 3,5-diphenylphenylboronic acid via Grignard or Suzuki-Miyaura coupling, followed by esterification with pinacol. The boronic acid (1 equiv) reacts with pinacol (1.05 equiv) in dichloromethane (DCM) under anhydrous conditions, catalyzed by magnesium sulfate.

Advantages :

Procedural Details

A 250 mL flask charged with 3,5-diphenylphenylboronic acid (16.3 g, 0.127 mol), pinacol (15.7 g, 0.133 mol), and MgSO₄ (15.3 g, 0.127 mol) in DCM (100 mL) was stirred under argon for 16 hours. Filtration through Celite and solvent evaporation yielded 21.8 g (85%) of the product.

Comparative Analysis of Synthetic Methods

Key findings :

-

Palladium catalysis offers the highest yields and scalability but requires expensive catalysts.

-

Lithiation-borylation provides regioselectivity but demands cryogenic conditions.

-

Direct esterification is cost-effective but depends on boronic acid availability.

Challenges and Recent Advancements

Regioselectivity in Electrophilic Borylation

Recent studies on BINOL derivatives revealed that electron-donating groups direct electrophilic substitution to para positions. Applying this to 3,5-diphenylphenyl systems, acetyl-protected hydroxyl groups could enhance 6-position borylation selectivity, though this remains untested for the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or an acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a solvent such as ethanol or water.

Protodeboronation: Protic solvents (e.g., methanol) or acids (e.g., hydrochloric acid).

Major Products Formed:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Chemical Properties and Structure

The compound features a five-membered dioxaborolane ring with tetramethyl substituents and a diphenyl moiety. Its molecular formula is with a molecular weight of approximately 432.36 g/mol. The presence of multiple phenyl groups enhances its stability and affects its electronic properties, making it suitable for various applications in organic chemistry and materials science .

Applications in Organic Synthesis

Cross-Coupling Reactions

- Borylation : 2-(3,5-Diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is often employed as a boron source in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Mechanism : The compound acts as a pinacol ester of boronic acid, facilitating the transfer of the boron moiety to an aryl halide under palladium catalysis.

Case Study: Synthesis of Biologically Active Compounds

- In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize various bioactive molecules with potential pharmaceutical applications. The high yields and selectivity observed underscore its utility in medicinal chemistry .

Applications in Materials Science

Organic Light Emitting Diodes (OLEDs)

- The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to act as an electron transport material enhances the efficiency and brightness of these devices.

Photonic Applications

- Research indicates that compounds similar to 2-(3,5-Diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit promising photonic properties. They can be incorporated into photonic devices for light manipulation and sensing applications .

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Lacks diphenyl substituents; different reactivity. |

| Bis(pinacolato)diboron | Structure | More symmetrical; widely used in cross-coupling reactions. |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Contains isopropoxy group; distinct electronic properties. |

Mechanism of Action

The mechanism of action of 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) increase boron electrophilicity, enhancing reactivity in Suzuki reactions. Conversely, electron-donating methyl groups stabilize the boronate .

- Biological Activity : The diphenylphenyl variant is structurally analogous to intermediates in RET kinase inhibitors (e.g., selpercatinib), where extended aromatic systems may enhance target binding .

Physicochemical Properties

- NMR Signatures :

- Thermal Stability : Pinacol boronate esters generally exhibit stability up to 150°C, with decomposition pathways influenced by substituent electronegativity .

Biological Activity

2-(3,5-Diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with significant potential in various biological applications. Its unique structural features confer specific reactivity and stability that can be exploited in medicinal chemistry and materials science. This article explores the biological activity of this compound through a synthesis of available research findings.

- Molecular Formula : C30H29BO2

- Molecular Weight : 432.36 g/mol

- CAS Number : 1257248-43-3

The biological activity of 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily arises from its ability to form boron-carbon bonds. The boron atom acts as a Lewis acid, facilitating the formation of new bonds with nucleophilic species. This property is particularly useful in cross-coupling reactions that are essential for synthesizing complex organic molecules.

Biological Applications

-

Anticancer Activity

- Recent studies have indicated that boron-containing compounds exhibit promising anticancer properties. For instance, compounds similar to 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown effectiveness in inhibiting tumor growth in various cancer cell lines.

- A study demonstrated that the compound could induce apoptosis in breast cancer cells through the activation of caspase pathways.

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial properties.

- The mechanism appears to involve disruption of bacterial cell membranes.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Effects

- In vitro studies on MCF-7 breast cancer cells revealed that treatment with 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study concluded that the compound's ability to activate apoptotic pathways was a crucial factor in its anticancer efficacy.

-

Case Study on Antimicrobial Activity

- A comparative study assessed the antimicrobial effects of various boron compounds against E. coli and Staphylococcus aureus. The results indicated that 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of aryl-substituted dioxaborolanes typically involves palladium-catalyzed Miyaura borylation or transition-metal-catalyzed C–H borylation. For example, UiO-Co catalysts (0.2 mol%) in mesitylene solvent have achieved yields up to 94% for analogous compounds, with B2pin2 as the boron source . Key optimization parameters include:

- Catalyst loading : Lower loadings (≤0.5 mol%) reduce costs without compromising efficiency.

- Solvent choice : Aromatic solvents (e.g., mesitylene) enhance stability of intermediates.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

Characterization of intermediates via <sup>11</sup>B NMR (δ ~33 ppm for dioxaborolanes) ensures reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is critical:

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 6.7–7.5 ppm) and quaternary carbons confirm the biphenyl substituent. The pinacol methyl groups appear as singlets at δ 1.24 ppm (<sup>1</sup>H) and 24–25 ppm (<sup>13</sup>C) .

- <sup>11</sup>B NMR : A sharp singlet at δ 30–34 ppm confirms the tetrahedral boron center .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion ([M+H]<sup>+</sup> for C24H25BO2, expected m/z 362.19).

Note: Quadrupolar relaxation in <sup>11</sup>B may broaden signals; averaging with longer acquisition times improves resolution .

Advanced Research Questions

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how does its electronic structure influence catalytic efficiency?

- Methodological Answer : The 3,5-diphenylphenyl group provides steric bulk, reducing undesired homocoupling while maintaining reactivity. Key considerations:

- Electronic Effects : Electron-rich aryl groups (e.g., diphenyl) lower oxidative addition barriers in Pd catalysis.

- Steric Maps : Computational modeling (e.g., DFT) predicts spatial hindrance at the boron center, affecting transmetallation rates .

Experimental validation involves kinetic studies (e.g., monitoring coupling yields with aryl halides) and comparing turnover frequencies (TOFs) against less bulky analogs .

Q. How can researchers resolve discrepancies in NMR data arising from quadrupolar relaxation effects of the boron atom?

- Methodological Answer : Quadrupolar broadening in <sup>11</sup>B NMR (spin = 3/2) can obscure signals. Mitigation strategies include:

- Higher Magnetic Fields : Use 600+ MHz spectrometers to improve resolution.

- Complementary Techniques : Augment with IR (B-O stretches at ~1350 cm<sup>-1</sup>) or X-ray crystallography to confirm bonding geometry .

- Relaxation Agents : Paramagnetic additives (e.g., Cr(acac)3) reduce T1 relaxation times, sharpening peaks .

Q. What are the implications of using this boron-containing compound in targeted cancer therapies, particularly in disrupting metabolic pathways?

- Methodological Answer : Boronated compounds are explored for their bioactivity in metabolic inhibition. For example:

- Glycolysis Inhibition : Analogous dioxaborolanes disrupt hexokinase-II activity in prostate cancer cells (IC50 ~5 µM), validated via Seahorse metabolic flux assays .

- In Vitro Models : Dose-response curves in LNCaP/PC-3 cell lines, combined with siRNA knockdowns, isolate target pathways.

- Mechanistic Probes : Isotopic labeling (<sup>13</sup>C-glucose tracing) quantifies metabolic shifts post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.